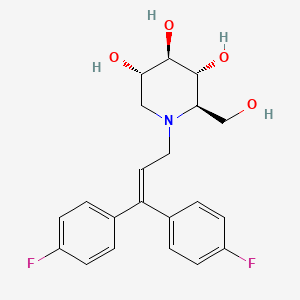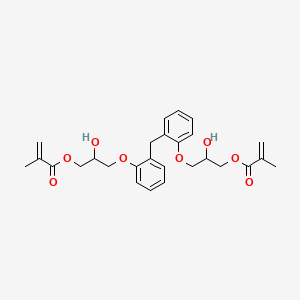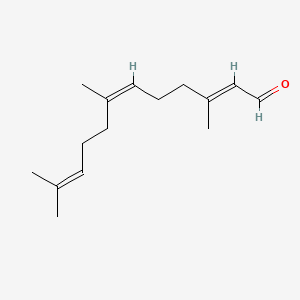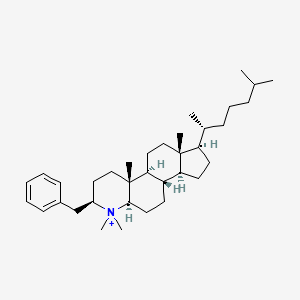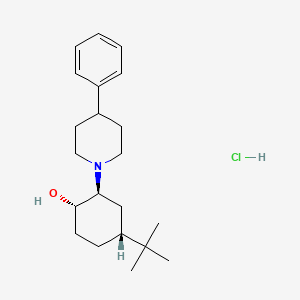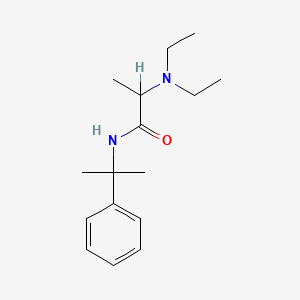
8-Bromo-9-(2,3-bis(hydroxymethyl)cyclobutyl)guanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-9-(2,3-bis(hydroxymethyl)cyclobutyl)guanine is a synthetic compound known for its antiviral properties. It is a guanine analog that interferes with viral DNA polymerase, making it effective against a range of viruses, including herpesviruses, hepatitis B, HIV/AIDS, and cytomegalovirus .
Métodos De Preparación
The synthesis of 8-Bromo-9-(2,3-bis(hydroxymethyl)cyclobutyl)guanine involves several stepsThe reaction conditions typically involve the use of strong acids and bases, as well as high temperatures to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
8-Bromo-9-(2,3-bis(hydroxymethyl)cyclobutyl)guanine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations.
Aplicaciones Científicas De Investigación
8-Bromo-9-(2,3-bis(hydroxymethyl)cyclobutyl)guanine has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogs and their interactions with enzymes.
Biology: The compound is used in research to understand viral replication mechanisms and to develop antiviral therapies.
Mecanismo De Acción
The mechanism of action of 8-Bromo-9-(2,3-bis(hydroxymethyl)cyclobutyl)guanine involves its incorporation into viral DNA by viral DNA polymerase. Once incorporated, it acts as a chain terminator, preventing further DNA synthesis. This inhibition of viral DNA polymerase disrupts viral replication and reduces the viral load in infected cells . The compound must be phosphorylated into its triphosphate form within infected cells via intracellular enzymes before it can demonstrate its antiviral activity .
Comparación Con Compuestos Similares
8-Bromo-9-(2,3-bis(hydroxymethyl)cyclobutyl)guanine is similar to other guanine analogs such as acyclovir and ganciclovir. it is unique in its broad-spectrum antiviral activity and its ability to inhibit a wide range of viruses. Similar compounds include:
Acyclovir: Used primarily for herpesvirus infections.
Ganciclovir: Effective against cytomegalovirus infections.
Valacyclovir: A prodrug of acyclovir with improved bioavailability.
These compounds share a similar mechanism of action but differ in their spectrum of activity and pharmacokinetic properties.
Propiedades
Número CAS |
130464-67-4 |
|---|---|
Fórmula molecular |
C11H14BrN5O3 |
Peso molecular |
344.16 g/mol |
Nombre IUPAC |
2-amino-9-[(1R,2R,3S)-2,3-bis(hydroxymethyl)cyclobutyl]-8-bromo-1H-purin-6-one |
InChI |
InChI=1S/C11H14BrN5O3/c12-10-14-7-8(15-11(13)16-9(7)20)17(10)6-1-4(2-18)5(6)3-19/h4-6,18-19H,1-3H2,(H3,13,15,16,20)/t4-,5-,6-/m1/s1 |
Clave InChI |
MTEYZYGTNULZRR-HSUXUTPPSA-N |
SMILES isomérico |
C1[C@@H]([C@H]([C@@H]1N2C3=C(C(=O)NC(=N3)N)N=C2Br)CO)CO |
SMILES canónico |
C1C(C(C1N2C3=C(C(=O)NC(=N3)N)N=C2Br)CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


